5-Octyl-2-phenoxyphenol
Description
Properties
Molecular Formula |
C20H26O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-octyl-2-phenoxyphenol |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3 |
InChI Key |
JOWYBLIPWAMIHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-octyl-2-phenoxyphenol typically involves the reaction of 5-chloro-2-nitrophenol with octyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an argon atmosphere at elevated temperatures. The resulting product is then subjected to reduction to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-octyl-2-phenoxyphenol can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of substituted phenoxyphenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted phenoxyphenols with various functional groups.
Scientific Research Applications
Antimicrobial Activity
5-Octyl-2-phenoxyphenol has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for fatty acid biosynthesis in the bacterium. This inhibition disrupts the bacterial cell's ability to synthesize vital components, leading to cell death.
Key Findings:
- Inhibition Potency: The compound exhibits a Ki value of 1 nM and an IC50 value of 5 nM against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .
- Mechanism of Action: The binding mode involves π–π stacking interactions and hydrophobic interactions that enhance its affinity for InhA, making it a promising candidate for developing new antitubercular drugs .
Structure-Activity Relationship Studies
Research has focused on understanding how structural modifications influence the activity of this compound. The length of the alkyl chain significantly affects its inhibitory potency, with longer chains generally resulting in increased activity .
Comparison Table: Inhibitory Potency of Related Compounds
| Compound | Ki Value (nM) | IC50 Value (nM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | 1 | 5 | 2–3 |
| 5-Pentyl-2-phenoxyphenol | 10 | 55 | 6.4 |
| Triclosan | 20 | 10 | 8 |
Industrial Applications
Beyond its biological applications, this compound is utilized as an additive in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . Its unique chemical properties allow it to enhance product performance in various industrial applications.
Case Studies
-
Study on InhA Inhibition:
A detailed investigation into the binding characteristics of this compound revealed that it occupies critical binding sites on InhA, leading to effective inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis . This study highlighted the potential for this compound to overcome resistance mechanisms associated with traditional antibiotics like isoniazid. -
Pharmacokinetic Evaluations:
Pharmacokinetic studies demonstrated that after oral administration, derivatives like this compound displayed prolonged serum presence compared to existing treatments, suggesting improved bioavailability and reduced toxicity . These findings are crucial for developing effective therapies against resistant bacterial strains.
Mechanism of Action
The primary mechanism of action of 5-octyl-2-phenoxyphenol involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
o-Phenylphenol (OPP)
2-(4-Octylphenyl)acetic Acid
- Molecular Weight : 248.36 g/mol
- Structure : Octyl-substituted phenyl ring with a carboxylic acid group .
- Key Properties :
- Higher solubility in alkaline conditions due to ionizable carboxylic acid.
- Applications in chemical synthesis (e.g., surfactants, drug intermediates).
- Comparison: Functional Groups: The carboxylic acid in 2-(4-Octylphenyl)acetic acid increases polarity and reactivity compared to this compound’s phenol group. Bioactivity: Phenolic derivatives like this compound may exhibit stronger antimicrobial effects than carboxylic acid analogs .
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Molecular Weight : 232.07 g/mol
- Structure : Fluorinated alcohol with a short carbon chain .
- Key Properties :
- Extremely low solubility in water but high chemical stability due to fluorine atoms.
- Used in specialty surfactants and fluoropolymer synthesis.
- Comparison: Fluorine vs. Octyl: Fluorination confers thermal/chemical resistance, while the octyl chain in this compound enhances hydrophobicity without fluorine’s environmental persistence concerns. Toxicity: Fluorinated alcohols may pose higher bioaccumulation risks compared to phenolic derivatives .
Data Table: Comparative Analysis
Research Findings and Implications
- Antimicrobial Efficacy: OPP’s efficacy as a disinfectant is well-documented, but this compound’s extended alkyl chain may improve lipid bilayer penetration, enhancing activity against resistant pathogens .
- Environmental Impact: Fluorinated compounds like Octafluoro-1-pentanol raise concerns about persistence, whereas phenolic derivatives may degrade more readily .
- Synthetic Flexibility: The carboxylic acid group in 2-(4-Octylphenyl)acetic acid allows for versatile derivatization, but phenol-based compounds like this compound offer distinct redox properties for niche applications .
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 5-Octyl-2-phenoxyphenol in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water, and consult a physician if irritation persists. For spills, neutralize with inert absorbents and dispose of according to hazardous waste regulations. Regularly inspect gloves and equipment for integrity .
Q. How can researchers ensure accurate characterization of this compound’s purity and structure?
- Methodological Answer : Combine multiple analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%).
- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weight (e.g., this compound: ~290 g/mol). Cross-validate results with spectral databases like PubChem .
Q. What environmental exposure controls are recommended for this compound?
- Methodological Answer : Monitor airborne concentrations using gas chromatography (GC) with flame ionization detection. Ensure laboratory ventilation systems meet OSHA standards (≥8 air changes/hour). Store the compound in sealed, labeled containers away from oxidizers and acids to prevent reactive degradation .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Quantify degradation products via LC-MS/MS. Use Arrhenius plots to model thermal degradation kinetics.
- Contradiction Resolution : If data conflicts (e.g., unexpected stability at high pH), repeat trials under inert atmospheres to rule out oxidation interference .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from Scopus and PubMed using inclusion criteria (e.g., IC50 values <10 µM). Apply statistical tools (e.g., ANOVA) to identify outliers.
- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., cell line: HepG2, exposure time: 24h). Cross-check metabolite profiles using HPLC-UV to confirm compound integrity during assays .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Set grid parameters to cover active sites (e.g., 25 Å).
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Validate predictions with in vitro enzyme inhibition assays.
- Data Interpretation : Compare computed binding energies (-ΔG) with experimental IC50 values to refine models .
Q. What methodologies optimize synthetic routes for this compound to minimize byproducts?
- Methodological Answer :
- Stepwise Synthesis : Start with phenol alkylation using 1-bromooctane under basic conditions (K2CO3, DMF, 80°C). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkylated derivatives). Adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (≤6h) to suppress unwanted pathways .
Q. How should researchers document and share spectral data for this compound to enhance reproducibility?
- Methodological Answer :
- Data Deposition : Upload NMR, HPLC, and XRD data to public repositories (e.g., Cambridge Structural Database, CCDC). Include experimental parameters (e.g., solvent, temperature).
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference datasets using DOI or accession numbers (e.g., CCDC 1960994) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
